Oral Absorption Differentiation: ATCMA-Containing Cephalosporin (Cefixime) Urinary Excretion vs. ATMA-Containing Parenteral Comparator (Ceftizoxime)
In the structure-absorption optimization program that led to the discovery of cefixime, the carboxymethoxyimino substituent of ATCMA provided a urinary excretion rate of 41.0% after oral administration to rats, compared with only 8.5% for the methoxyimino comparator ceftizoxime (CZX, derived from ATMA) [1]. This 4.8-fold improvement in renal excretion directly reflects superior gastrointestinal absorption driven by the acidic carboxymethoxy moiety, establishing that ATCMA uniquely enables the synthesis of intrinsically absorbable, non-prodrug oral cephalosporins [1].
| Evidence Dimension | 24-hour urinary excretion rate after oral administration to Sprague-Dawley rats |
|---|---|
| Target Compound Data | 41.0% urinary excretion (cefixime, containing ATCMA side chain) |
| Comparator Or Baseline | 8.5% urinary excretion (ceftizoxime, containing ATMA methoxyimino side chain) |
| Quantified Difference | 4.8-fold increase in urinary excretion (41.0% vs. 8.5%) |
| Conditions | Oral gavage in male Sprague-Dawley rats; 24-hour urine collection; dose-normalized excretion rates; comparator: ceftizoxime as lead compound |
Why This Matters
Procurement of ATCMA is essential for any synthetic program targeting orally bioavailable cephalosporins without prodrug esterification; substitution with the less expensive ATMA yields only parenteral candidates with negligible oral absorption.
- [1] Sakane K, Kawabata K, Inamoto Y, Yamanaka H, Takaya T. Research and development of new oral cephems, cefixime and cefdinir. Yakugaku Zasshi. 1993;113(9):605-626. doi:10.1248/yakushi1947.113.9_605. View Source
